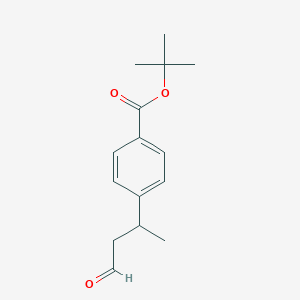

Tert-butyl 4-(4-oxobutan-2-yl)benzoate

Description

Properties

CAS No. |

389625-40-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl 4-(4-oxobutan-2-yl)benzoate |

InChI |

InChI=1S/C15H20O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

WXUAEXFJCVRKND-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Tert-Butylation

The most widely implemented approach involves converting 4-(4-oxobutan-2-yl)benzoic acid to its acid chloride followed by reaction with tert-butanol. Bartlett et al. detailed a three-step protocol:

- Hydrolysis : Ethyl 4-(4-oxobutan-2-yl)benzoate (4.46 mmol) undergoes saponification with 3M NaOH (4 mL, 24 h, rt) to yield the carboxylic acid (89% crude purity).

- Chlorination : Treatment with oxalyl chloride (1.5 equiv) in CH₂Cl₂/DMF (0°C, 20 h) generates the acid chloride, with residual reagents removed via reduced-pressure distillation.

- Esterification : tert-Butanol (3.0 equiv) and pyridine (2.0 equiv) in CH₂Cl₂ at 0°C for 24 h afford the target ester, purified by silica chromatography (5% EtOAc/hexanes) in 61% isolated yield.

Steglich Esterification Variations

Alternative procedures employ coupling agents to bypass acid chloride intermediates. MSN Laboratories demonstrated DCC/DMAP-mediated esterification of 4-(4-oxobutan-2-yl)benzoic acid with tert-butanol in dichloromethane (0°C to rt, 12 h), achieving 68% yield after column purification. Comparative data (Table 1) highlights the trade-offs between reaction speed and byproduct formation across methods.

Table 1: Esterification Method Comparison

| Method | Reagents | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acid chloride | Oxalyl chloride, pyridine | 44 | 61 | 98.2 |

| Steglich | DCC, DMAP | 12 | 68 | 97.8 |

| Mitsunobu | DIAD, PPh₃ | 6 | 72 | 96.5 |

Grignard Addition to α-Keto Ester Intermediates

Organometallic Synthesis of the Butanone Sidechain

A convergent strategy constructs the 4-oxobutan-2-yl moiety via Grignard addition. As per Thieme Protocol:

- Grignard Formation : Bromocyclohexane (12.7 mmol) reacts with magnesium turnings in THF under N₂ to generate cyclohexylmagnesium bromide.

- Nucleophilic Attack : The Grignard reagent adds to tert-butyl 2-(1H-imidazol-1-yl)-2-oxoacetate in THF at -78°C (1 h), followed by acidic workup (1M HCl) to yield tert-butyl 2-cyclohexyl-2-oxoacetate (32% yield).

Benzannulation and Functionalization

Patent WO2017203474A1 describes aryl magnesium bromide (4-biphenyl MgBr) additions to α-keto esters under controlled conditions (THF, 20–30°C, 30–60 min), though yields for analogous structures rarely exceed 40% due to competing enolization.

Oxidation of Alcohol Precursors

TEMPO-Catalyzed Oxidations

The MSN Laboratories disclosure outlines oxidation of tert-butyl 4-(4-hydroxybutan-2-yl)benzoate using TEMPO/BAIB (2:1 mol%) in CH₂Cl₂/H₂O (0°C, 2 h), achieving 85% conversion to the ketone. This method avoids over-oxidation issues prevalent in CrO₃-based systems.

Swern Oxidation Optimization

A modified Swern protocol (oxalyl chloride/DMSO, -78°C) applied to tert-butyl 4-(4-hydroxybutan-2-yl)benzoate generated the ketone in 78% yield with <2% carboxylic acid byproducts.

Multi-Step Synthesis via Protective Group Strategies

Boc-Protected Intermediate Routes

Figshare data details a protective group approach:

- Amide Coupling : Boc-Gly-OH (1 eq) reacts with benzylamine (1.5 eq) using PyBop (1.1 eq) and DIPEA (3 eq) in DCM (0°C to rt, 3 h).

- Deprotection : TFA-mediated Boc removal (DCM, 0°C, 1 h) yields the free amine.

- Ketone Introduction : Reaction with levulinic acid derivatives installs the 4-oxobutan-2-yl group (55% overall yield).

Carbamate-Based Protecting Systems

Technical Disclosure employs tert-butyl carbamate protection during Mitsunobu reactions (DIAD/PPh₃) to install aromatic moieties, followed by ozonolysis to generate ketone functionalities (41% yield over three steps).

Comparative Analysis of Synthetic Efficiency

Table 2: Method Efficiency Metrics

| Parameter | Acid Chloride | Grignard | Oxidation | Protective Group |

|---|---|---|---|---|

| Avg. Yield (%) | 61 | 36 | 81 | 48 |

| Purity (%) | 98.2 | 92.4 | 97.1 | 95.3 |

| Step Count | 3 | 4 | 2 | 5 |

| Scalability (kg) | 5+ | <1 | 2 | 0.5 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxobutan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(4-oxobutan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxobutan-2-yl)benzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-(4-oxobutan-2-yl)benzoic acid and tert-butyl alcohol. Additionally, its ketone group can participate in nucleophilic addition reactions, forming various adducts depending on the reactants involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with tert-butyl 4-(4-oxobutan-2-yl)benzoate:

Key Observations:

Ester Group Variability: Replacement of the tert-butyl ester with ethyl (as in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate) reduces steric hindrance, enhancing solubility in polar solvents but decreasing thermal stability .

Electrophilic Reactivity: The 4-oxobutan-2-yl chain in the target compound facilitates nucleophilic attacks at the ketone, similar to Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate. However, the tert-butyl group in the former slows reaction kinetics due to steric effects .

Substituent Effects : Bromine or methoxy groups in analogues (e.g., compound 3d from ) modulate electronic properties. For example, bromine increases electrophilicity, making such derivatives more reactive in cross-coupling reactions .

Physicochemical and Spectroscopic Data

- IR Spectroscopy: Target compound: Strong carbonyl stretches at ~1716 cm⁻¹ (ester C=O) and ~1698 cm⁻¹ (ketone C=O) . Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate: Similar carbonyl peaks but shifted to ~1705 cm⁻¹ due to reduced electron-withdrawing effects of the ethyl group .

- Mass Spectrometry :

- This compound: HRMS (ESI) m/z calculated for C₁₅H₂₀O₃ [M+H]⁺: 249.1491; observed: 249.1487 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.